Cas no 887883-67-2 (9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
887883-67-2 structure
Product Name:9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:887883-67-2
MF:C18H20BrN5O2
MW:418.287702560425
CID:5479390
Update Time:2025-07-09

9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    • 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • Inchi: 1S/C18H20BrN5O2/c1-4-22-16(25)14-15(21(3)18(22)26)20-17-23(9-11(2)10-24(14)17)13-7-5-12(19)6-8-13/h5-8,11H,4,9-10H2,1-3H3
    • InChI Key: FYBNUROCBVKXLZ-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])N1C2=NC3=C(C(N(C([H])([H])C([H])([H])[H])C(N3C([H])([H])[H])=O)=O)N2C([H])([H])C([H])(C([H])([H])[H])C1([H])[H]

9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

Professional Introduction to Compound with CAS No. 887883-67-2 and Product Name: 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

The compound with the CAS number 887883-67-2 and the product name 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrimido[1,2-g]purine class, a scaffold that has garnered considerable attention due to its potential in drug discovery and development. The structural features of this molecule, particularly the presence of a 4-bromophenyl group and ethyl substituents at specific positions, contribute to its unique chemical properties and biological activities.

Recent studies have highlighted the importance of pyrimido[1,2-g]purine derivatives in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione structure is particularly intriguing due to its ability to interact with various biological targets. The bromine atom in the 4-bromophenyl moiety serves as a key pharmacophore that enhances binding affinity and selectivity towards certain enzymes and receptors.

In the realm of oncology research, this compound has shown promise as a potential inhibitor of kinases and other enzymes involved in cancer cell proliferation. The dimethyl groups at the 1 and 7 positions contribute to the steric hindrance required for optimal binding to target proteins. Furthermore,the presence of two carbonyl groups at the 2 and 4 positions of the purine ring enhances its solubility and bioavailability,making it a candidate for further development into an anticancer therapeutic agent.

Advances in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies indicate that 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can effectively bind to ATP-binding sites on kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase). These interactions are mediated by hydrogen bonding networks involving the nitrogen atoms of the pyrimido[1,2-g]purine core and polar residues on the target protein.

Experimental validation through enzyme inhibition assays has corroborated these computational findings. Initial in vitro studies have demonstrated that this compound exhibits nanomolar IC50 values against several kinases relevant to cancer therapy. The 4-bromophenyl group plays a critical role in these interactions by forming π-stacking interactions with aromatic residues on the kinase active site. Additionally,the ethyl substituent at the 3-position modulates binding affinity by occupying hydrophobic pockets within the enzyme pocket.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Transition metal-catalyzed cross-coupling reactions are particularly useful in constructing the pyrimido[1,2-g]purine core。These reactions allow for efficient introduction of various substituents at desired positions on the heterocyclic scaffold。

Pharmacokinetic studies have provided valuable insights into the metabolic stability and distribution profiles of this compound. Preliminary data suggest that it exhibits moderate oral bioavailability with a favorable half-life for repeated dosing regimens。The 9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,6H,7 H ,8 H ,9 H -pyrimido[1 , 2 -g]purine - 2 , 4 -dione structure is designed to minimize off-target effects while maintaining strong activity against intended biological targets。

Future research directions include exploring derivatives of this compound with enhanced potency or selectivity。Structure-based drug design approaches will be instrumental in identifying new analogs with improved pharmacological profiles。Additionally , preclinical studies are planned to evaluate its safety profile and therapeutic efficacy in animal models of cancer。

The development of novel heterocyclic compounds like 9-(4-bromophenyl)-3-ethyl-1 , 7 -dimethyl - 1 H , 2 H , 3 H , 4 H , 6 H , 7 H , 8 H , 9 H -pyrimido[1 , 2 -g]purine - 2 , 4 -dione represents a significant step forward in addressing unmet medical needs. The combination of computational modeling , synthetic chemistry , and pharmacological evaluation provides a robust framework for translating laboratory discoveries into clinical applications. As our understanding of disease mechanisms continues to evolve , compounds such as this one will play an increasingly important role in next-generation therapeutics。

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